Homatropine
Overview
Description
Homatropine is an anticholinergic medication that acts as an antagonist at muscarinic acetylcholine receptors, thereby affecting the parasympathetic nervous system. It is commonly used in eye drops as a cycloplegic to temporarily paralyze accommodation and as a mydriatic to dilate the pupil . This compound is less potent than atropine and has a shorter duration of action .
Preparation Methods
Homatropine can be synthesized through a series of chemical reactions. One method involves the esterification of tropine with mandelic acid. The synthesis of this compound hydrobromide involves the following steps :
- Tropine is reacted with O-formyl almond acyl chloride to form an intermediate compound.
- Acidic hydrolysis of the intermediate compound yields this compound.
- The final product is obtained by salifying this compound with hydrobromic acid.
This method avoids the use of toxic solvents like benzene, has mild reaction conditions, and is suitable for industrial production due to its high yield and low production cost .
Chemical Reactions Analysis
Homatropine undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to yield mandelic acid and tropine.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its structural analogs undergo these reactions under appropriate conditions.
Common reagents used in these reactions include acids for hydrolysis and various organic solvents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Homatropine has several scientific research applications:
Medicine: It is used to dilate the pupil and treat inflammation of the uveal tract.
Biology: Its anticholinergic properties make it useful in studying the parasympathetic nervous system and its effects on various biological processes.
Mechanism of Action
Homatropine acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the parasympathetic nervous system, leading to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia) . The molecular targets include muscarinic receptors in the eye and other tissues, and the pathways involved include inhibition of cholinergic signaling .
Comparison with Similar Compounds
Homatropine is similar to other anticholinergic compounds such as atropine and scopolamine. it is less potent and has a shorter duration of action compared to atropine . This compound methylbromide is another related compound used for similar purposes but has different pharmacokinetic properties . Other similar compounds include:
Atropine: More potent and longer-lasting.
Scopolamine: Used for motion sickness and has central nervous system effects.
Tropicamide: Used for pupil dilation with a shorter duration of action.
This compound’s uniqueness lies in its balanced efficacy and shorter duration, making it suitable for specific medical applications where prolonged effects are not desired.
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044014, DTXSID00858826 | |
Record name | dl-Homatropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble as hydrobromide | |
Record name | Homatropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. | |
Record name | Homatropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87-00-3, 16175-57-8 | |
Record name | Homatropine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homatropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dl-Homatropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Homatropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMATROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
191°C as methylbromide and 212°C as hydrobromide | |
Record name | Homatropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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